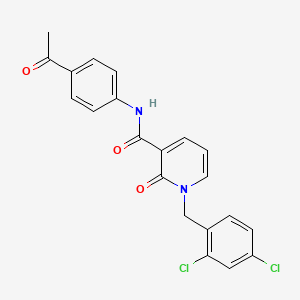

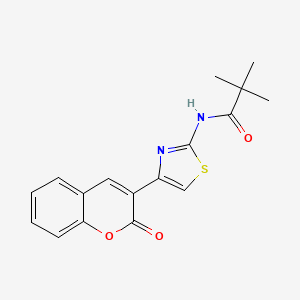

N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide” is a compound that belongs to a class of molecules known as coumarin thiazole derivatives . These compounds are of significant interest due to their wide range of biological activities. They have been synthesized with various substituted indole derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst .Molecular Structure Analysis

The structures of these compounds are elucidated by various spectral data such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst also leads to the formation of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectral data such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .科学研究应用

微波辅助合成和抗菌活性

Raval、Naik 和 Desai (2012) 的一项研究重点介绍了一种环境友好的微波辅助合成方法,用于创建 4-甲基-N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)-2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-甲酰胺化合物。这些化合物衍生自 2-芳基亚烷基-3-氧代-N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)丁酰胺,被发现具有显着的抗菌和抗真菌活性,展示了它们在抗菌应用中的潜力 (Raval, Naik, & Desai, 2012).

囊性纤维化治疗

Yu 等人 (2008) 发现 N-(5-(2-(5-氯-2-甲氧苯氨基)噻唑-4-基)-4-甲基噻唑-2-基)叔丁酰胺及其双噻唑类似物在纠正囊性纤维化蛋白 DeltaF508-CFTR 的缺陷细胞加工中起着至关重要的作用。通过限制双噻唑系链的旋转,这些化合物表现出改进的校正剂活性,表明它们作为囊性纤维化治疗剂的潜力 (Yu et al., 2008).

检测活细胞中的 Cr3+

Mani 等人 (2018) 合成了一个探针,3-(7-(二乙氨基)-2-氧代-2H-色满-3-基)-1-(4-苯基噻唑-2-基)-1H-吡唑-5(4H)-酮 (COPYR),能够检测活细胞中的 Cr3+ 离子。该化合物在与 Cr3+ 离子络合后从荧光绿色变为无色,表明荧光迅速显着猝灭,这可能对环境和生物监测有用 (Mani et al., 2018).

抗菌聚氨酯涂料

El-Wahab 等人 (2014) 开发了一种香豆素-噻唑衍生物,2-(2-氨基-1,3-噻唑-4-基)-3H-苯并[f]色满-3-酮,并测试了其抗菌活性。当掺入聚氨酯清漆中时,该化合物表现出显着的抗菌作用,表明其在为各种应用创建抗菌涂层中的实用性 (El-Wahab et al., 2014).

超声促进合成和细胞毒活性

Gomha 和 Khalil (2012) 证明了使用超声辐射快速合成带有香豆素核的新型噻唑衍生物。这些化合物,特别是 5-芳基亚烷基-2-(2-(1-(2-氧代-2H-色满-3-基)亚乙基)肼基)噻唑-4(5H)-酮,被发现对 HaCaT 细胞(人角质形成细胞)具有有效的细胞毒活性,表明它们在癌症研究中的潜力 (Gomha & Khalil, 2012).

作用机制

Target of Action

Compounds containing a 1,3-thiazole ring, such as this one, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .

Mode of Action

It’s known that the c2—s1 and c5—s1 bond lengths in the thiazole ring are intermediate between typical c—s single- and double-bond distances, indicating significant electron delocalization . This could potentially influence its interaction with its targets.

Biochemical Pathways

Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may interact with various biochemical pathways .

Result of Action

Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may have various effects at the molecular and cellular level .

未来方向

The future directions for research on “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include more in-depth studies on their antimicrobial, antimalerial, and antifungal properties , as well as their potential as α-glucosidase inhibitors to treat diabetes mellitus .

属性

IUPAC Name |

2,2-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-17(2,3)15(21)19-16-18-12(9-23-16)11-8-10-6-4-5-7-13(10)22-14(11)20/h4-9H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUOONALRFCABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)

![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)

![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)